2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone is a complex organic compound that features a benzothiazole ring substituted with a nitro group and a piperidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions . The piperidinyl ethanone moiety is then attached through a series of substitution reactions involving piperidine and ethanone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone undergoes various chemical reactions, including:
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The piperidinyl ethanone moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors . The nitro group and benzothiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The compound may also interfere with cellular pathways, affecting processes like cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-6-nitro-benzothiazole
- 2-methyl-6-nitro-benzothiazole
- 3-nitro-N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide
Uniqueness
2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone is unique due to its combination of a nitro-substituted benzothiazole ring and a piperidinyl ethanone moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c18-13(16-6-2-1-3-7-16)9-21-14-15-11-5-4-10(17(19)20)8-12(11)22-14/h4-5,8H,1-3,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNJLYULIQAAHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.